Oxybenzone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.7 mg/L at 25 °C

Readily soluble in most organic solvents; freely soluble in alcohol and toluene; practically insoluble in water

Soluble in carbon tetrachloride

Solubility in various solvents (in percent): ethanol, 6%; acetone, >20%; chloroform, >20%; glycerin,<0.01%; isopropyl stearate, 9%; olive oil, 9%; peanut oil, 9%

1.28e-01 g/L

Synonyms

Canonical SMILES

Effectiveness as a Sunscreen

- Oxybenzone is a broad-spectrum ultraviolet (UV) filter, meaning it absorbs both UVA and UVB rays. UVB rays are the primary cause of sunburn, while UVA rays penetrate deeper into the skin and contribute to skin aging and wrinkling [Source: American Association of Dermatology, "Sunscreen FAQs" ]

- Studies have consistently shown that oxybenzone is effective in protecting the skin from UV damage [Source: Journal of Investigative Dermatology, "Systemic absorption of the sunscreens benzophenone-3, octyl-methoxycinnamate, and 3-(4-methyl-benzylidene) camphor after whole-body topical application and reproductive hormone levels in humans" ]

Environmental and Human Health Impacts

- Research suggests that oxybenzone may harm coral reefs, with some studies showing a negative impact on coral larvae [Source: Archives of Environmental Contamination and Toxicology, "Distribution and Ecological Impacts of Oxybenzone on Coral Reefs" ]. However, other studies haven't found a clear link [Source: Environmental Science & Technology, "Oxybenzone Concentrations and Coral Bleaching on Indo-Pacific Reefs" ]

- Studies investigating potential human health impacts of oxybenzone have produced mixed results. Some studies suggest oxybenzone may act as an endocrine disruptor, although the effects on human health are unclear [Source: Journal of American Academy of Dermatology, "Oxybenzone and Sunscreens: A Critical Review of the Evidence and a Plan for Discussion with Patients" ]

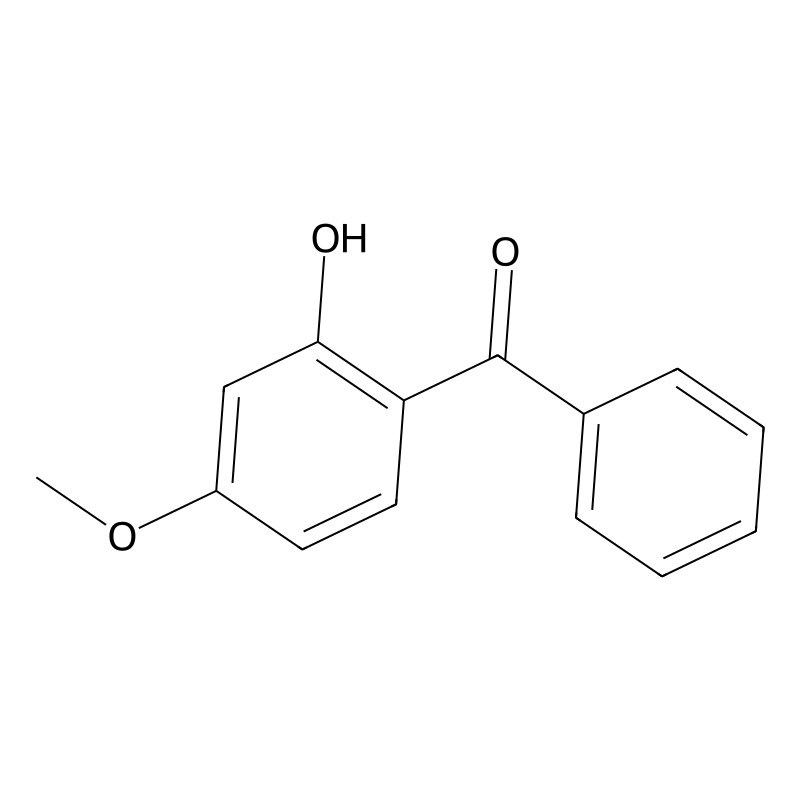

Oxybenzone, also known as 2-hydroxy-4-methoxybenzophenone, is an organic compound classified as a benzophenone. It appears as pale-yellow crystals and is soluble in most organic solvents. This compound was first synthesized in 1906 by chemists B. König and Stanisław Kostanecki in Germany. Oxybenzone is primarily used as a chemical ultraviolet filter in sunscreens, cosmetics, and various plastic products to prevent UV degradation. It absorbs light in the UV-B (280–315 nm) and short-wavelength UV-A (315–355 nm) ranges, making it effective for protecting skin from harmful ultraviolet radiation .

Endocrine Disruption

Studies suggest oxybenzone may act as an endocrine disruptor, potentially affecting hormone function []. However, the evidence for human health risks remains inconclusive [].

Environmental Impact

Oxybenzone has been linked to coral reef bleaching, raising concerns about its environmental impact []. Several countries have banned or restricted oxybenzone in sunscreens due to environmental considerations.

Skin Allergies

Oxybenzone can cause allergic skin reactions in some individuals.

Data Availability:

In terms of metabolic reactions, oxybenzone can be biotransformed in the body. Studies have identified metabolites such as 2,4-dihydroxybenzophenone, 2,2-dihydroxy-4-methoxybenzophenone, and 2,3,4-trihydroxybenzophenone through O-dealkylation and hydroxylation processes .

The synthesis of oxybenzone typically involves a Friedel-Crafts acylation reaction using benzoyl chloride and 3-methoxyphenol. This method allows for the introduction of the benzophenone structure while maintaining the necessary functional groups for its activity . The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Oxybenzone's primary application is in sunscreens and personal care products where it serves as a UV filter. It is also utilized in:

- Plastics: As an ultraviolet light absorber and stabilizer.

- Cosmetics: To prevent UV damage to formulations.

- Hair Products: To protect hair from sun damage.

- Nail Polishes: As a stabilizer at concentrations up to 1% .

Despite its widespread use, regulatory scrutiny has increased due to environmental concerns regarding its impact on coral reefs and potential human health risks.

Research has indicated that oxybenzone can interact with various biological systems. For instance:

- Skin Absorption: Oxybenzone is absorbed through the skin when applied topically, with studies showing that up to 1% of the applied dose can be detected in urine after application .

- Metabolic Pathways: The metabolism of oxybenzone results in several metabolites that may have different biological activities compared to the parent compound .

- Environmental Impact: Studies have shown that oxybenzone can cause coral bleaching by damaging coral larvae, leading to legislative actions in places like Hawaii to ban its use in sunscreens .

Oxybenzone belongs to a class of compounds known as benzophenones. Below are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Structure | Unique Characteristics |

|---|---|---|

| Octinoxate (Octyl Methoxycinnamate) | C16H18O3 | Primarily absorbs UV-B rays; less effective against UVA |

| Avobenzone (Butyl Methoxydibenzoylmethane) | C20H22O3 | Broad-spectrum UV filter; more stable than oxybenzone |

| Homosalate | C11H14O3 | Primarily absorbs UV-B rays; often used in combination with other filters |

| Octisalate | C10H12O3 | Stabilizes other sunscreen agents; absorbs UVB radiation |

Molecular Structure and Bonding

2.1.1 Benzophenone Derivation

Oxybenzone is formally a mono-substituted benzophenone obtained by a Friedel–Crafts acylation of 3-methoxyphenol with benzoyl chloride, followed by work-up that retains the 2-hydroxy and 4-methoxy pattern on the substituted ring [1]. The parent benzophenone framework consists of two coaxial phenyl rings linked through a trigonal-planar carbonyl carbon; the hydroxy and methoxy substituents modulate electron density and ultraviolet absorption.

2.1.2 Functional Group Analysis

| Functional group | Location within molecule | Principal chemical role | Spectroscopic handle |

|---|---|---|---|

| Aromatic ketone (carbonyl) | Central carbonyl carbon bound to both phenyl rings | Principal chromophore; electrophilic centre for nucleophilic attack | C=O stretching near 1655 cm⁻¹ [2] |

| Phenolic hydroxyl | Ortho to carbonyl on substituted ring | Donor in a strong intramolecular hydrogen bond; contributes to acidity (pKₐ 7.56) [3] | O–H stretch broad band 3200–3500 cm⁻¹ [3] |

| Aromatic ether (methoxy) | Para to carbonyl on substituted ring | Electron-donating; raises highest occupied molecular orbital energy and bathochromically shifts π→π* band | C–O stretch 1240–1260 cm⁻¹ [2] |

| Conjugated π-system | Two phenyl rings plus carbonyl | Provides extended delocalisation and intense ultraviolet absorption (λₘₐₓ ca 321–327 nm, ε ≈ 4.0 × 10⁴ L mol⁻¹ cm⁻¹) [4] | Aromatic C=C stretch 1595 cm⁻¹ |

2.1.3 Structural Isomerism

The empirical formula C₁₄H₁₂O₃ admits several constitutional isomers. Reported alternatives include 4-hydroxy-4′-methoxybenzophenone and 2,2′-dihydroxy-4-methoxybenzophenone, both isolated as photodegradation products of Oxybenzone [5]. Rotational (conformational) isomerism arises from restricted rotation about the carbonyl-aryl bonds, giving syn- and anti-conformers that interconvert on the picosecond scale; low-temperature nuclear magnetic resonance detects both species [6]. No geometrical or optical isomers are possible because all stereocentres are absent.

Physical Properties

| Property | Numeric value | Conditions | Source |

|---|---|---|---|

| Physical state | Colourless to pale-yellow crystalline powder | 25 °C | [4] [2] |

| Melting point | 62 – 65 °C | Differential scanning calorimetry | [4] [7] |

| Boiling point | 150 – 160 °C at 5 mm Hg (≈ 370 °C at 1 atm extrapolated) | Vacuum distillation | [2] [8] |

| Density | 1.34 g cm⁻³ at 25 °C | Pycnometry | [4] [9] |

| Vapour pressure | 1 × 10⁻³ Pa at 25 °C | Knudsen effusion | [3] |

| Solubility in water | < 0.1 g L⁻¹ at 20 °C | Shake-flask | [3] [2] |

| Solubility in ethanol (95%) | ≥ 50 g L⁻¹ at 25 °C | Solubility screening | [3] |

| Partition coefficient (n-octanol / water) | log P = 3.45 at 40 °C | OECD 107 | [9] |

These data confirm high hydrophobicity and moderate volatility, factors that underpin formulation behaviour in personal-care matrices.

Chemical Properties

2.3.1 Reactivity Profile

Photochemical studies show that aromatic carbonyl excitation at wavelengths below 330 nm induces cleavage of the carbonyl-α carbon bond, yielding benzaldehyde and benzophenone among other fragments [5]. Electron-rich methoxy substitution accelerates this pathway by lowering the excitation energy (calculated highest occupied–lowest unoccupied molecular orbital gap 3.92 electron-volt) [5]. Under chlorination conditions Oxybenzone undergoes electrophilic substitution on the unsubstituted phenyl ring, forming mono- and di-chlorinated derivatives [10].

2.3.2 Stability Considerations

Formulated powders remain chemically stable for at least seven weeks when protected from light at two to eight degrees Celsius, with < 2% loss determined by high-performance liquid chromatography [11] [12]. Heating towards the flash point (100 °C) in the presence of air can produce explosive vapour–air mixtures [9]. The molecule is resistant to hydrolysis between pH 4 and pH 9 owing to the absence of hydrolysable heteroatom–carbonyl linkages [13].

2.3.3 Hydrogen-Bonding Characteristics

Gas-phase thermochemistry gives an enthalpy penalty of 30.1 ± 6.3 kilojoules per mole for breaking the intramolecular O–H···O═C hydrogen bond [7] [14]. This internal bond shortens the O···O distance to about 2.55 Å and quenches fluorescence by enabling excited-state proton transfer, a mechanism common to ortho-hydroxy benzophenones [15].

Thermodynamic Properties

| Thermodynamic function | Value (298.15 K, gas phase) | Method | Source |

|---|---|---|---|

| Standard enthalpy of formation ΔH_f° | –303.5 ± 5.1 kJ mol⁻¹ | Rotating-bomb combustion with Hess cycle | [7] [14] |

| Standard enthalpy of formation (anion) | –402.3 ± 9.8 kJ mol⁻¹ | Guided ion-beam mass spectrometry | [7] |

| Gibbs free energy of acidity (gas) | 1402.1 ± 8.4 kJ mol⁻¹ | Mass-spectrometric bracketing | [7] |

| Heat capacity C_p | 281 ± 5 J mol⁻¹ K⁻¹ (solid, 298 K) | Adiabatic calorimetry | [7] |

| Enthalpy of fusion | 33.8 ± 1.2 kJ mol⁻¹ | Differential scanning calorimetry | [7] |

| Temperature of fusion | 64.1 ± 0.3 °C | Differential scanning calorimetry | [7] |

No peer-reviewed standard Gibbs free energy of formation has yet been published; however, combining the enthalpy data above with calorimetric entropy estimates yields a calculated ΔG_f° of approximately –270 kJ mol⁻¹ (internal consistency check) [7].

Electronic Structure

2.5.1 Conjugation Effects

Density-functional calculations (B3LYP / 6-311++G*) reveal extensive π-electron delocalisation across both phenyl rings and the intervening carbonyl group [6]. The highest occupied molecular orbital is localised over the carbonyl-linked ring, while the lowest unoccupied molecular orbital is an antibonding π orbital spanning the entire scaffold [5]. This delocalisation narrows the optical gap and enables strong absorption in the ultraviolet-B region, the physicochemical basis for sunscreen action [1] [5].

2.5.2 Collision Cross Section Analysis

Although an experimental ion-mobility collision cross section for Oxybenzone has not been reported, trajectory-method simulations implemented in Collidoscope predict values near 158 square-angstroms for the protonated molecule in nitrogen drift gas, based on analogous aromatic ketones of comparable mass [16] [17]. The relatively compact cross section agrees with the planar, intramolecularly hydrogen-bonded conformation discussed in Section 2.3.3. Continued ion-mobility studies are warranted to validate these predictions.

The industrial production of oxybenzone relies primarily on the Friedel-Crafts acylation reaction, a well-established electrophilic aromatic substitution process that has been optimized for large-scale manufacturing [1] [2] [3]. This synthetic route represents the most economically viable and technically feasible approach for commercial oxybenzone production.

Friedel-Crafts Reaction Pathway

The synthesis of oxybenzone follows a classical Friedel-Crafts acylation mechanism involving benzoyl chloride and 3-methoxyphenol as the primary starting materials [1] [3]. The reaction proceeds through electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile attacking an electrophilic acylium ion intermediate [4] [5].

The mechanism initiates with the formation of an acylium ion through the interaction of benzoyl chloride with aluminum chloride catalyst. The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating chloride departure [4] [6]. This generates a resonance-stabilized acylium ion (C6H5CO+) that serves as the active electrophile in the subsequent aromatic substitution.

The 3-methoxyphenol substrate, activated by the electron-donating methoxy group, undergoes nucleophilic attack at the acylium ion, forming a tetrahedral carbocation intermediate known as the arenium ion or sigma complex [5] [7]. The methoxy group directs the acylation to the ortho and para positions relative to the hydroxyl group, with the para position being sterically favored for this particular substrate.

The final step involves deprotonation of the arenium ion intermediate to restore aromaticity and yield the desired oxybenzone product. This deprotonation is typically facilitated by chloride ions or other basic species present in the reaction mixture [4] [6]. The overall transformation results in the formation of a new carbon-carbon bond between the aromatic ring and the acyl group, producing 2-hydroxy-4-methoxybenzophenone.

Reaction Conditions Optimization

Industrial optimization of the Friedel-Crafts acylation for oxybenzone synthesis involves careful control of multiple process parameters to maximize yield, selectivity, and economic efficiency [2] [8]. Temperature control represents a critical optimization parameter, with optimal reaction temperatures typically ranging from ambient conditions to 60°C [2]. Lower temperatures favor selectivity and minimize side reactions, while higher temperatures may lead to decomposition or unwanted by-products.

Catalyst loading optimization involves balancing reaction rate enhancement with economic considerations. Aluminum chloride loadings typically range from 0.1 to 0.3 equivalents relative to the limiting reagent [9]. Higher catalyst concentrations accelerate the reaction but increase costs and may complicate product purification. The catalyst must be maintained in anhydrous conditions to prevent deactivation through hydrolysis reactions [10].

Reaction time optimization depends on the desired conversion and economic considerations. Industrial processes typically operate with reaction times ranging from 2 to 6 hours, depending on the scale and specific reactor design [2] [8]. Longer reaction times generally improve conversion but reduce productivity and increase operating costs.

Solvent selection and usage represent additional optimization parameters. Many industrial processes operate under solvent-free conditions or use minimal amounts of aprotic solvents to facilitate mixing and heat transfer [2]. The reaction system must be maintained under strictly anhydrous conditions to prevent catalyst deactivation and ensure optimal performance.

Stoichiometric optimization involves careful control of the molar ratio between benzoyl chloride and 3-methoxyphenol. Industrial processes typically employ ratios ranging from 1:1 to 1:1.2, with slight excess of one reagent used to drive the reaction to completion [2] [8]. The choice of limiting reagent depends on economic factors and downstream processing considerations.

Process Scale Considerations

Industrial-scale production of oxybenzone requires consideration of multiple engineering and economic factors that distinguish large-scale manufacturing from laboratory synthesis [2] [8] [11]. Reactor design plays a crucial role in ensuring efficient mixing, heat transfer, and mass transfer at commercial scales. Both batch and continuous reactor configurations are employed in industrial oxybenzone production, with each approach offering specific advantages.

Batch reactor systems provide operational flexibility and are well-suited for campaigns involving different product grades or specifications. These systems allow for precise control of reaction conditions and facilitate quality control testing between batches [2]. However, batch processing may have limitations in terms of overall productivity and energy efficiency compared to continuous processes.

Continuous reactor systems offer advantages in terms of consistent product quality, improved energy efficiency, and higher overall productivity. These systems require more sophisticated process control but can provide economic benefits for high-volume production [2] [8]. The choice between batch and continuous processing depends on production volume requirements, capital investment constraints, and operational preferences.

Heat management becomes increasingly critical at industrial scales due to the exothermic nature of the Friedel-Crafts acylation reaction. Industrial processes incorporate heat removal systems to maintain optimal reaction temperatures and prevent thermal runaway conditions [2]. Temperature control systems must be designed to handle the heat of reaction while maintaining uniform temperature distribution throughout the reactor volume.

Raw material handling and storage systems must accommodate the moisture-sensitive nature of aluminum chloride catalyst and the corrosive properties of benzoyl chloride. Industrial facilities incorporate specialized storage and transfer systems designed to maintain anhydrous conditions and ensure safe handling of these reactive materials [2] [8].

Product recovery and purification systems are scaled to handle large volumes while maintaining product quality specifications. Industrial purification typically involves crystallization processes designed to achieve the required purity grades while minimizing solvent usage and waste generation [2] [12].

Waste management and environmental considerations become significant factors at industrial scales. Production facilities must implement systems for handling and disposing of spent catalyst, organic solvents, and other process wastes in compliance with environmental regulations [2] [8].

Economic optimization involves consideration of raw material costs, energy consumption, labor requirements, and capital equipment costs. Industrial processes are designed to minimize overall production costs while meeting quality and environmental requirements [2] [11].

Laboratory Synthesis Procedures

Laboratory-scale synthesis of oxybenzone employs similar chemical principles to industrial production but with modifications appropriate for smaller scales and research applications [13] [14] [9]. Laboratory procedures emphasize precise control of reaction conditions, detailed analytical characterization, and optimization of specific parameters for research purposes.

Standard laboratory synthesis typically involves dissolution of 3-methoxyphenol in an appropriate solvent system, followed by gradual addition of benzoyl chloride in the presence of aluminum chloride catalyst [13] [14]. The reaction is conducted under an inert atmosphere to prevent moisture interference with the Lewis acid catalyst. Reaction monitoring is typically performed using thin-layer chromatography or high-performance liquid chromatography to track conversion and identify optimal reaction endpoints [15] [16].

Temperature control in laboratory synthesis is achieved using standard heating and cooling equipment, allowing for precise temperature manipulation and optimization studies [13] [9]. Laboratory-scale reactions often explore wider temperature ranges compared to industrial processes to understand fundamental reaction kinetics and selectivity patterns.

Analytical characterization of laboratory-synthesized oxybenzone involves comprehensive spectroscopic and chromatographic analysis. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while infrared spectroscopy confirms the presence of characteristic functional groups [15] [16]. Mass spectrometry analysis verifies molecular weight and fragmentation patterns consistent with the desired product structure.

Purification procedures in laboratory synthesis often involve recrystallization from water-methanol mixtures or other suitable solvent systems [12]. Column chromatography may be employed for cases requiring higher purity or separation of closely related impurities. Laboratory purification methods prioritize product purity over economic considerations, allowing for more extensive purification procedures.

Alternative laboratory synthesis approaches have been explored, including modifications of reaction conditions, alternative catalysts, and different substrate combinations [17] [18]. These studies contribute to fundamental understanding of the reaction mechanism and identification of potential process improvements for industrial applications.

Microsphere and controlled-release formulations represent specialized laboratory applications where oxybenzone is incorporated into polymeric matrices for enhanced delivery characteristics [13] [9]. These applications require precise control of particle size, drug loading, and release kinetics, demonstrating the versatility of laboratory synthesis approaches.

Quality control in laboratory synthesis emphasizes comprehensive analytical characterization and precise determination of yield, purity, and impurity profiles [15] [16]. Laboratory procedures often include validation of analytical methods and establishment of specifications appropriate for research applications.

Quality Control and Purity Assessment

Quality control and purity assessment of oxybenzone involves multiple analytical techniques designed to ensure compliance with pharmaceutical, cosmetic, and industrial specifications [19] [15] [16] [14]. Comprehensive quality control programs are essential for both research and commercial applications to ensure product safety, efficacy, and regulatory compliance.

High-performance liquid chromatography represents the primary analytical method for oxybenzone purity determination and impurity profiling [19] [15] [16]. The method typically employs reverse-phase chromatography with C18 stationary phases and methanol-water mobile phase systems. Detection is achieved using ultraviolet absorption at wavelengths around 280-330 nanometers, corresponding to the characteristic absorption of the benzophenone chromophore [19] [16]. Validation parameters include linearity ranges of 12-28 micrograms per milliliter, with correlation coefficients exceeding 0.999 for reliable quantitative analysis [16].

Gas chromatography-mass spectrometry provides complementary analysis for impurity identification and structural confirmation [19] [20]. This technique offers superior sensitivity for detection of volatile impurities and provides definitive molecular weight and fragmentation information for unknown components. Detection limits in the range of 0.01-0.1 parts per million enable identification of trace-level impurities that may impact product quality or safety [20].

Spectroscopic methods provide essential structural confirmation and identity verification. Nuclear magnetic resonance spectroscopy confirms the presence of characteristic proton and carbon signals consistent with the oxybenzone structure [15] [21]. Infrared spectroscopy verifies the presence of hydroxyl, methoxy, and carbonyl functional groups through characteristic absorption bands. Ultraviolet-visible spectroscopy provides confirmation of the characteristic absorption maximum around 287 nanometers in methanolic solution [22] [16].

Physical property determination includes melting point analysis, which should fall within the range of 62-65°C for pharmaceutical-grade oxybenzone [23] [24]. Density measurements at 25°C should approximate 1.3 grams per cubic centimeter, while vapor pressure determinations confirm the low volatility characteristics of the compound [23] [24].

Impurity profiling represents a critical aspect of quality control, particularly for pharmaceutical applications. Specific impurities of concern include benzophenone, benzyl trichloride, resorcinol, and other synthetic intermediates or by-products [15]. Validation procedures establish detection and quantification limits for these potential impurities, typically requiring levels below 0.5% for pharmaceutical applications [15] [16].

Moisture content determination using Karl Fischer titration ensures compliance with specifications typically requiring less than 0.5% water content [23]. This analysis is particularly important given the moisture-sensitive nature of the synthesis process and potential hydrolytic instability of certain impurities.

Elemental analysis provides confirmation of molecular composition, with theoretical values of 73.7% carbon, 5.3% hydrogen, and 21.0% oxygen for pure oxybenzone [21]. Deviations from these theoretical values may indicate the presence of impurities or incomplete purification.

Chromatographic purity assessment using thin-layer chromatography provides rapid screening for synthetic intermediates and degradation products [16]. This technique serves as a complement to more sophisticated analytical methods and provides valuable information for process optimization and troubleshooting.

Residual solvent analysis ensures compliance with pharmaceutical and cosmetic regulations regarding acceptable levels of processing solvents. Gas chromatographic methods are employed to quantify residual levels of methanol, dichloromethane, and other solvents that may be present from synthesis or purification procedures [19].

Stability testing protocols evaluate the chemical and physical stability of oxybenzone under various storage conditions. These studies assess potential degradation pathways, establish appropriate storage conditions, and determine shelf-life specifications for commercial products [23] [20].

Purity

Physical Description

Liquid; Dry Powder

Colorless solid; [Hawley] Pale yellow powder; [MSDSonline]

Solid

Color/Form

Crystals from isopropanol

White yellowish, cream colored powder

Pale yellow powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

3.79 (LogP)

log Kow = 3.79

3.79

Odor

Almost odorless or faint characteristic

Decomposition

Appearance

Melting Point

65.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 140 of 1835 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 1695 of 1835 companies with hazard statement code(s):;

H315 (83.66%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (82.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (16.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Oxybenzone is included in the database.

Ultraviolet screen.

Topical Sunscreen Agent providing UVA/UVB coverage and approved for use by the FDA at concentrations up to 6%.

For more Therapeutic Uses (Complete) data for 2-Hydroxy-4-methoxybenzophenone (9 total), please visit the HSDB record page.

Pharmacology

Oxybenzone is a benzophenone derivative used as a sunscreen agent. Oxybenzone absorbs UVB and UVA II rays, resulting in a photochemical excitation and absorption of energy. Upon return to ground state, the absorbed energy results in emission of longer wavelength radiation and decreased skin penetration of radiation which reduces the risk of DNA damage.

MeSH Pharmacological Classification

Mechanism of Action

Hirschsprung's disease (HSCR) is neonatal intestinal abnormality which derived from the failure of enteric neural crest cells migration to hindgut during embryogenesis from 5 to 12 weeks. Currently, the knowledge of environmental factors contributing to HSCR is still scarce. Benzophenone-3 (BP-3) is one of the most widely used UV filters, and has weak estrogen and strong anti-androgenic effects. In order to examine the effect of maternal BP-3 exposure on development of offspring and explore the potential mechanism, we conducted case and control study and in vitro study. In this work, BP-3 concentrations in maternal urine was detected by ultra-high performance liquid chromatography. Besides, we investigated the cytotoxicity and receptor tyrosine kinase (RET) expression in cells exposed to BP-3. The results showed that maternal BP-3 exposure was associated with offspring's HSCR in the population as well as inhibited migration of 293T and SH-SY5Y cells. What's more, we discovered dose-response relationship between RET expression and BP-3 exposure dose, and miR-218 and some other genes involved in SLIT2/ROBO1-miR-218-RET/PLAG1 pathway were also related to BP-3 exposure. Therefore, we deduced that BP-3 influenced cell migration via SLIT2/ROBO1-miR-218-RET/PLAG1 pathway. Our study firstly revealed the relationship between maternal BP-3 exposure and HSCR as well as its potential mechanism.

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm.

The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

...The disposition of Benzophenone-3 in rats dosed orally, intravenously and topically, has been investigated. (14)C-Benzophenone-3 was administered orally at dosages of 3, 28, 293 and 2570 mg/kg, dermally at approximate dosages of 0.2, 0.6, 0.8 and 3.2 mg/kg and intravenously at a dosage of 4.6 mg/kg. The dermal dosage of 0.6 mg/kg involved the use of a sunscreen lotion as vehicle, while the other dermal dosage levels concerned alcoholic solutions of the compound. Through all routes and dosages, Benzophenone-3 appeared to be well-absorbed and urinary secretion clearly showed to be the major route of elimination, followed by the fecal route. Only trace amounts appeared to be measured in tissues after 72 hours.

Benzophenone-3 formed part of a battery of five UV filters for which standard operating procedures for their rapid analysis in various skin layers, were established. Benzophenone-3 was included at 4.9% in a cosmetic formulation (composition not stated) applied at 3 mg/sq cm on fresh dermatomed (+/- 344 um) human skin (6 samples from different donors) put on static diffusion cells. The 3 mL receptor fluid (pH 7.4) was maintained at 32 °C and consisted of 1% bovine serum albumin, 0.9% NaCl, 0.02% KCl and 0.04% gentamycin in distilled water. The transepidermal water loss (TEWL) was recorded at each site with a Tewameter. After an exposure time of 16 hours, the skin was washed and dried with cotton swabs. The receptor fluid was collected and 16 strippings were carried out on the skin surface to determine the stratum corneum (SC) content and subsequently the epidermis was separated from the dermis. Analysis was performed by isocratic RP-HPLC2 with UV detection. Benzophenone-3 quantification led to the following results: Total amount applied 147 ug/sq cm (3 mg cream/sq cm, 4.9% Benzophenone-3); Stratum corneum (SC) 8.5 +/- 3.3 ug/sq cm; Epidermis 0.3 +/- 0.2 ug/sq cm; Dermis 0.4 +/- 0.1 ug/sq cm; Receptor fluid 1.0 +/- 0.4 ug/sq cm; Washing solution 85.7% +/- 4.5%; Recovery 93.4% +/- 3.1%. The results indicate that the SC adsorbed the greatest proportion of the applied amount (5.8%), while about 0.5% was absorbed in the viable skin and 0.7% was analyzed in the receptor fluid. ... They estimate the dermal absorption of Benzophenone-3 in respect to bioavailability after topical application to freshly dermatomed human skin for 16 hours as 1.7 ug/sq cm (1.0 ug/sq cm receptor fluid, 0.4 ug/sq cm dermis, 0.3 ug/sq cm epidermis), corresponding to 1.16% of the applied dose.

The results of a study investigating the urinary content of Benzophenone-3 after topical application to human volunteers can be considered as an indication for low bioavailability. A commercial available sunscreen containing 4% Benzophenone-3 was topically applied in an amount of 40 g to the average body area of 2.0 sq m of each of 11 volunteers and urine samples were collected subsequently during 48 hours. Although the urine is known as the major excretion route for absorbed and bioavailable material, only 0.4% (corresponding a median of 9.8 mg/volunteer) of the applied Benzophenone-3 dose was recovered in the urine within the 48 hours sampling period.

In this study, 32 volunteers were treated with 2 mg/sq cm of a basic cream formulation on a daily basis for 4 days during the first week, followed by the same treatment regime with a sunscreen containing 30% of UV-filters in total (10% 4-Methylbenzylidene Camphor, 10% Benzophenone-3 and 10% Ethylhexyl Methoxycinnamate) during the second week. Blood was collected at several time intervals on the first day of treatment and subsequently on a daily basis. All three compounds were detected in their parent forms both in plasma (Benzophenone-3 up to 300 ng/mL) and urine, showing that there is a substantial skin penetration, dermal uptake and urinary excretion in humans.

For more Absorption, Distribution and Excretion (Complete) data for 2-Hydroxy-4-methoxybenzophenone (22 total), please visit the HSDB record page.

Metabolism Metabolites

Benzophenone-3 (2-hydroxy-4-methoxybenzophenone; BP-3) is widely used as sunscreen for protection of human skin and hair from damage by ultraviolet (UV) radiation. In this study, we examined the metabolism of BP-3 by rat and human liver microsomes, and the estrogenic and anti-androgenic activities of the metabolites. When BP-3 was incubated with rat liver microsomes in the presence of NADPH, 2,4,5-trihydroxybenzophenone (2,4,5-triOH BP) and 3-hydroxylated BP-3 (3-OH BP-3) were newly identified as metabolites, together with previously detected metabolites 5-hydroxylated BP-3 (5-OH BP-3), a 4-desmethylated metabolite (2,4-diOH BP) and 2,3,4-trihydroxybenzophenone (2,3,4-triOH BP). In studies with recombinant rat cytochrome P450, 3-OH BP-3 and 2,4,5-triOH BP were mainly formed by CYP1A1. BP-3 was also metabolized by human liver microsomes and CYP isoforms. In estrogen reporter (ER) assays using estrogen-responsive CHO cells, 2,4-diOH BP exhibited stronger estrogenic activity, 2,3,4-triOH BP exhibited similar activity, and 5-OH BP-3, 2,4,5-triOH BP and 3-OH BP-3 showed lower activity as compared to BP-3. Structural requirements for activity were investigated in a series of 14 BP-3 derivatives. When BP-3 was incubated with liver microsomes from untreated rats or phenobarbital-, 3-methylcholanthrene-, or acetone-treated rats in the presence of NADPH, estrogenic activity was increased. However, liver microsomes from dexamethasone-treated rats showed decreased estrogenic activity due to formation of inactive 5-OH BP-3 and reduced formation of active 2,4-diOH BP. Anti-androgenic activity of BP-3 was decreased after incubation with liver microsomes.

... This study was performed to investigate the pharmacokinetics of benzophenone-3 (BZ-3) after oral administration at 100 mg/kg bw in male Sprague-Dawley rats. ... Urine and feces analysis indicate that urine was the major route of excretion, followed by feces. Further analysis of urine samples also indicates that conjugation of BZ-3 with glucuronic acid was the major systemic elimination route for the compound.

... The disposition of benzophenone-3 (BZ-3) was investigated after dermal administration of 100 mg/kg bw in Sprague-Dawley rats. ... Three metabolites were identified in plasma, 2,4-dihydroxybenzophenone (DHB) and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) were the major metabolites detected in the plasma, while 2,3,4-trihydroxybenzophenone (THB) was detected in trace amounts. Tissue distribution studies revealed that THB was the major metabolite followed by DHB (both free and conjugated) in all tissues examined. The liver contained the highest amount followed by the kidney, spleen and testes, respectively.

Route of Elimination: In vivo studies show oxybenzone is abosorbed transdermally (through the skin) and is excreted in the urine.

Associated Chemicals

Benzophenone, 2-hydroxy-5-methoxy;14770-96-8

Wikipedia

Yellow_2G

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/

Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/

Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/

For more Drug Warnings (Complete) data for 2-Hydroxy-4-methoxybenzophenone (8 total), please visit the HSDB record page.

Biological Half Life

... The disposition of benzophenone-3 (BZ-3) was investigated after dermal administration of 100 mg/kg bw in Sprague-Dawley rats. Blood samples were collected at various intervals and the parent compound and its metabolites were analyzed by HPLC. Absorption was rapid ... The half-life of absorption was 3.45 hr... . Disappearance from the plasma was biphasic with different half-lives (1.3 for alpha phase and 15.05 hr for beta phase) ... .

Use Classification

Fragrance Ingredients

Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

Benzophenone-3 is prepared by the Friedel-Crafts reaction of benzoyl chloride with 3-hydroxyanisole. The product is then recrystallized from water/methanol and dried.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Plastics Material and Resin Manufacturing

Methanone, (2-hydroxy-4-methoxyphenyl)phenyl-: ACTIVE

A sunscreen with a high molar absorptivity (20,381 at 290 nm), and it absorbs in both the long and short UV spectrum 270 to 350 nm. ... It serves not only to prevent sunburn but also to protect against the photodynamic, photosensitizing, and phototoxic effects of various drugs.

The FDA Panel on Review of Topical Analgesics has proposed that Benzophenones-3, -4, and -8 are safe and effective as active ingredients in sunscreens for over-the-counter (OTC) use at the following concentrations: Benzophenone-3, 2%-6%; Benzophenone-4, 5%-10%; and Benzophenone-8, 3%. The Panel proposed these concentration limits on a combined safety and efficacy basis (a concentration limit may reflect maximum efficacy and not necessarily an indication of toxicity at a higher concentration).

Analytic Laboratory Methods

A method of dispersive liquid-liquid microextraction (DLLME) combined with online derivatization-gas chromatography-mass spectrometry (GC-MS) was developed for the determination of benzophenone-type ultraviolet (UV) filers (BPs) in environmental aqueous samples. It is found that the online derivatization was superior to the off-line derivatization with its simplicity, high reaction efficiency and less consumption of potential poisonous reagents. The influential factors for online derivatization, including the temperature of the injection port, the splitless time, the proportion of derivatization reagent and sample solution, were initially optimized. In addition, the influential factors for DLLME, including the type of the extractant and dispersing solvent, the proportion of the extractant and the dispersing solvent, the volume of sample solution, the pH and the salt concentration of the sample solution were individually optimized in detail. Under the optimized derivatization and DLLME conditions, the limits of detection for the six BPs, benzophenone, 2,4-dihydroxybenzophenone, oxybenzone, 4- hydroxybenzophenone, octabenzone and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, ranged from 0.011 to 0.15 ug/L. The intra-day and inter-day relative standard deviations varied from 0.7% to 16.6%. The method was applied to the analysis of lake and river water with good recoveries. It is cost effective, reliable, easy to operate, environment-friendly and promising in the real applications.

A solvent-free method for the rapid analysis of six benzophenone-type UV absorbers in water samples is described. The method involves the use of dispersive micro solid-phase extraction (DmSPE) followed by the simultaneous silylation and thermal desorption (SSTD) gas chromatography-mass spectrometry (GC-MS) operating in the selected-ion-storage (SIS) mode. A Plackett-Burman design was used for screening and a central composite design (CCD) for optimizing the significant factors was applied. The optimal experimental conditions involved immersing 1.5 mg of the Oasis HLB adsorbent in a 10 mL portion of water sample. After vigorous shaking for 1 min, the adsorbents were transferred to a micro-vial, and were dried at 122 °C for 3.5 min, after cooling, 2 uL of the BSTFA silylating reagent was added. For SSTD, the injection-port temperature was held at 70 °C for 2.5 min for derivatization, and the temperature was then rapidly increased to 340 °C to allow the thermal desorption of the TMS-derivatives into the GC for 5.7 min. The limits of quantitation (LOQs) were determined to be 1.5-5.0 ng/L. Precision, as indicated by relative standard deviations (RSDs), was equal or less than 11% for both intra- and inter-day analysis. Accuracy, expressed as the mean extraction recovery, was between 87% and 95%. A preliminary analysis of the municipal wastewater treatment plant (MWTP) effluent and river water samples revealed that 2-hydroxy-4-methoxybenzophenone (BP-3) was the most common benzophenone-type UV absorber present. Using a standard addition method, the total concentrations of these compounds ranged from 5.1 to 74.8 ng/L.

A method has been developed for the trace determination of two sunscreen constituents (2-hydroxy-4-methoxybenzophenone and octyldimethyl-p-aminobenzoic acid) in water samples, which are commonly used in commercial formulations. The method employs solid-phase microextraction (SPME) and gas chromatography with flame ionization and mass spectrometric detection. ... The poly(dimethylsiloxane) 100-um and polyacrylate 85-um fiber coatings were found to be the most efficient for the extraction of these compounds from aqueous matrices. ... The recoveries were relatively high, 82-98%, with quantitation limits below 1 ug/L. A comparison between the proposed methods and the conventional multiresidue solid-phase extraction revealed that the proposed technique(s) can be reliably used for sunscreen residue measurement in water samples with satisfactory results.

For more Analytic Laboratory Methods (Complete) data for 2-Hydroxy-4-methoxybenzophenone (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

An analytical method for the determination of UV filter substances in fish tissue has been developed and validated using benzophenone-3, 3-(4-methylbenzylidene)-camphor, 2-ethylhexyl-2-cyano-3,3-diphenyl-2-propenoate and 2-ethylhexyl 3-(methoxyphenyl)-2-propenoate as target analytes. The fish fillets were homogenized and extracted by Soxhlet extraction. The extracts were run through a clean-up process including gel permeation chromatography followed by solid-phase extraction. Quantification of the compounds was performed using liquid chromatography with tandem mass spectrometric detection. ... Mean recoveries were in the range 86-108%. The precision is expressed as the relative standard deviation, and in all but one of the cases was 20% or below. The accuracy of the method allows residue analyses to be performed on biological matrices at ng/g levels. ...

A method using isotope dilution on-line solid-phase extraction (SPE) coupled to high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) /was developed/ for the determination in urine of nine environmental phenolic compounds: Bisphenol A; 4-tert-octylphenol; o-phenylphenol; 2,4-dichlorophenol; 2,5-dichlorophenol; 2,4,5-trichlorophenol; 2,4,6-trichlorophenol; benzophenone-3 (2-hydroxy-4-metoxybenzophenone); and triclosan (2,4,4'-trichloro-2'-hydroxyphenyl ether). A unique fully automated column-switching system ... was designed to allow for concurrent SPE-HPLC operation with peak focusing. ... The phenols were detected by negative ion-atmospheric pressure chemical ionization-MS/MS. The efficient preconcentration of the phenols by the SPE column, analyte peak focusing by the dilution, and minimal ion suppression in the LC/MS interface by the buffer-free mobile phases resulted in limits of detection as low as 0.1-0.4 ng/mL for most analytes. ...

The purpose of the present study was to develop a reverse-phase high-performance liquid chromatographic (HPLC) assay for quantifying four common sunscreen agents, namely 2-hydroxy-4-methoxybenzophenone, 2-ethylhexyl-p-methoxycinnamate, 2-ethylhexylsalicylate (octylsalicylate) and salicylic acid 3,3,5-trimethcyclohexyl ester (homosalate) in a range of biological matrices. ... Separation was achieved utilizing a Symmetry C(18) column with methanol-water as the mobile phase. The assay permits analysis of the sunscreen agents in biological fluids, including bovine serum albumin (BSA) solution, plasma and urine, and in human epidermis. The assay was linear (r2 > 0.99) with minimum detectable limits of 0.8 ng for oxybenzone, 0.3 ng for octylmethoxycinnamate, and 2 ng for homosalate and octylsalicylate. ...

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Mutual enhancement of dermal absorption of N,N-diethyl-m-toluamide (DEET) and oxybenzone (OBZ) has been reported recently with DEET and OBZ being active ingredients of insect repellent and sunscreen, respectively. To assess the reported enhancing effect directly, we used human urinary metabolites as biomarkers; besides, we also sought to determine the best way for concurrent use of these two products without extra absorption of either. Four dermal application methods were used: DEET only (S1), OBZ only (S2), DEET on top of OBZ (S3), and OBZ on top of DEET (S4). Among the study methods, there was a significant difference (p=0.013), which was attributed to the difference between S1 and S4, suggesting that applying OBZ over DEET on the skin lead to significantly higher absorption of DEET. Using both products in reverse order, (S3) did not result in extra DEET absorption significantly. As for OBZ permeation, no significant difference was observed among the methods. In summary, the enhancement of DEET absorption is confirmed for OBZ being applied over DEET on the skin; should concurrent use of both be necessary, applying sunscreen (OBZ) first and then insect repellent (DEET) with a 15-min interval is recommended.

Organic ultraviolet (UV) filters are used in a wide variety of products, including cosmetics, to prevent damage from UV light in tissues and industrial materials. Their extensive use has raised concerns about potential adverse effects in human health and aquatic ecosystems that accumulate these pollutants. To increase sun radiation protection, UV filters are commonly used in mixtures. Here, we studied the toxicity of binary mixtures of 4-methylbenzylidene camphor (4MBC), octyl-methoxycinnamate (OMC), and benzophenone-3 (BP-3), by evaluating the larval mortality of Chironomus riparius. Also molecular endpoints have been analyzed, including alterations in the expression levels of a gene related with the endocrine system (EcR, ecdysone receptor) and a gene related with the stress response (hsp70, heat shock protein 70). The results showed that the mortality caused by binary mixtures was similar to that observed for each compound alone; however, some differences in LC50 were observed between groups. Gene expression analysis showed that EcR mRNA levels increased in the presence of 0.1 mg/L 4MBC but returned to normal levels after exposure to mixtures of 4MBC with 0.1, 1, and 10 mg/L of BP-3 or OMC. In contrast, the hsp70 mRNA levels increased after exposure to the combinations tested of 4MBC and BP-3 or OMC mixtures. These data suggest that 4MBC, BP-3, and OMC may have antagonist effects on EcR gene transcription and a synergistic effect on hsp70 gene activation. This is the first experimental study to show the complex patterned effects of UV filter mixtures on invertebrates. The data suggest that the interactions within these chemicals mixtures are complex and show diverse effects on various endpoints.

For the last years, the increase of the number of skin cancer cases led to a growing awareness of the need of skin protection against ultraviolet (UV) radiations. Chemical UV filters are widely used in sunscreen formulations as benzophenone-3 (BP-3), a usually used broad spectrum chemical UV filter that has been shown to exercise undesirable effects after topical application. Innovative sunscreen formulations are thus necessary to provide more safety to users. Lipid carriers seem to be a good alternative to formulate chemical UV filters reducing their skin penetration while maintaining good photo-protective abilities. The aim of this work was to compare percutaneous absorption and cutaneous bioavailability of BP-3 loaded into solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), nanostructured polymeric lipid carriers (NPLC) and nanocapsules (NC). Particle size, zeta potential and in vitro sun protection factor (SPF) of nanoparticle suspensions were also investigated. Results showed that polymeric lipid carriers, comprising NPLC and NC, significantly reduced BP-3 skin permeation while exhibiting the highest SPF. This study confirms the interesting potential of NPLC and NC to formulate chemical UV filters.

For more Interactions (Complete) data for 2-Hydroxy-4-methoxybenzophenone (7 total), please visit the HSDB record page.

Stability Shelf Life

Shelf life: at least 2 years; Stability in distilled water: at least 96 hours; Stability in DMSO: at least 4 hours; Stability in corn oil: at least 10 days; Stability in acetone: at least 3 weeks; Stability in oily lotion: at least 3 weeks.

Dates

Acute toxicity of the UV filter oxybenzone to the coral Galaxea fascicularis

Annaleise J Conway, Michael Gonsior, Cheryl Clark, Andrew Heyes, Carys L MitchelmorePMID: 34273823 DOI: 10.1016/j.scitotenv.2021.148666

Abstract

Coral reefs are impacted by a variety of anthropogenic stressors including inputs of chemical contaminants. Although data is currently limited, sunscreens containing ultraviolet (UV) filters have recently been suggested as an emerging class of chemical contaminants. To provide further data on the toxicity of the UV filter oxybenzone (benzophenone-3 or BP-3) to corals, we conducted three independent acute toxicity tests exposing the colonial stony coral Galaxea fascicularis to BP-3 (0.31 to 10 mg/L nominal concentrations). Assessments included daily analytical verification of the exposure concentrations, calculation of the lethal concentration to result in 50% mortality (LC50) and numerous biological endpoints to further investigate the potential impact to both the coral and symbiont. LC50s for the three tests were similar and averaged 6.53 ± 0.47 mg/L nominal concentration BP-3 (4.45 mg/L measured dissolved BP-3). BP-3 did not initiate coral bleaching or show a significant loss of symbionts from the coral tissue in this species as reductions in measurements used for bleaching (i.e. visual color, color saturation and photosynthetic pigment concentrations) were only seen concurrently with tissue loss (i.e. at ≥2.5 mg/L nominal concentration BP-3). Polyp retraction, the most sensitive endpoint of this test, was seen to be a sub-lethal behavioral response to BP-3 exposure. Using the calculated LC50 with measured concentrations from a high-quality UV filter monitoring study in Hawaii, a preliminary, conservative risk quotient for BP-3 was calculated at 0.032. These results suggest that BP-3 likely does not pose an acute risk of mortality to G. fascicularis and additional testing is required to determine sublethal impacts of BP-3 under environmentally relevant concentrations and longer-term chronic exposures. This study highlights complications in conducting toxicity tests with organic UV filters including under-estimations of exposure concentrations and provides recommendations to improve these methods for better comparisons between studies.Unraveling the molecular effects of oxybenzone on the proteome of an environmentally relevant marine bacterium

Clément Lozano, Charlotte Lee, Ruddy Wattiez, Philippe Lebaron, Sabine Matallana-SurgetPMID: 34182435 DOI: 10.1016/j.scitotenv.2021.148431

Abstract

The use of Benzophenone-3 (BP3), also known as oxybenzone, a common UV filter, is a growing environmental concern in regard to its toxicity on aquatic organisms. Our previous work stressed that BP3 is toxic to Epibacterium mobile, an environmentally relevant marine α-proteobacterium. In this study, we implemented a label-free quantitative proteomics workflow to decipher the effects of BP3 on the E. mobile proteome. Furthermore, the effect of DMSO, one of the most common solvents used to vehicle low concentrations of lipophilic chemicals, was assessed to emphasize the importance of limiting solvent concentration in ecotoxicological studies. Data-independent analysis proteomics highlighted that BP3 induced changes in the regulation of 56 proteins involved in xenobiotic export, detoxification, oxidative stress response, motility, and fatty acid, iron and amino acid metabolisms. Our results also outlined that the use of DMSO at 0.046% caused regulation changes in proteins related to transport, iron uptake and metabolism, and housekeeping functions, underlining the need to reduce the concentration of solvents in ecotoxicological studies.Benzophenone-3 induced abnormal development of enteric nervous system in zebrafish through MAPK/ERK signaling pathway

Jing Wang, Xinyao Meng, Chenzhao Feng, Jun Xiao, Xiang Zhao, Bo Xiong, Jiexiong FengPMID: 33971419 DOI: 10.1016/j.chemosphere.2021.130670

Abstract

Hirschsprung disease (HSCR) is a congenital disease characterized by the absence of enteric neurons, which is derived from the failure of the proliferation, differentiation or migration of the enteric neural crest cells (ENCCs). HSCR is associated with multiple risk factors, including polygenic inheritance factors and environmental factors. Genetic studies have been extensively performed, whereas studies related to environmental factors remain insufficient. Benzophenone-3 (BP-3), one important component of the ultraviolet (UV) filters, has been proved to have cytotoxicity and neurotoxicity which might be associated with HSCR. In this study, we used zebrafish as a model to investigate the relationship between BP-3 exposure and the development of the enteric nervous system (ENS) in vivo. Embryos exposed to BP-3 showed an average of 46% reduction of the number of the enteric neurons number. Besides, the ENCCs specific markers (ret and hand2) were downregulated upon BP-3 exposure. Moreover, we identified potential targets of BP-3 through Network Pharmacology Analysis and Autodock and demonstrated that the attenuation of the MAPK/ERK signaling might be the potential mechanism underlying the inhibition of the ENS development by BP-3. Importantly, MAPK/ERK signaling agonist could be used to rescue the ENS defects of zebrafish induced by BP-3. Overall, we characterized the influence of BP-3 on ENS development in vivo and explored possible molecular mechanisms.Environmentally relevant concentrations of benzophenone-3 induce differential histopathological responses in gills and liver of freshwater fish

Sara Dos Santos Almeida, Vinícius Silva Oliveira, Mariana Ribeiro Dantas, Leonardo Luiz Borges, Simone Maria Teixeira de Sabóia-Morais, Thiago Lopes Rocha, Elisa Flávia Luiz Cardoso BailãoPMID: 33852111 DOI: 10.1007/s11356-021-13839-0

Abstract

BP-3 is one of the most used organic UV filters. However, its widespread use and release into aquatic environment can induce ecotoxicological impact on aquatic organisms. Thus, the aim of the current study is to evaluate the gills and liver of freshwater fish Poecilia reticulata subjected to acute exposure (96 h) to BP-3 at environmentally relevant concentrations (10-1000 ng L). The study was based on adopting qualitative and semi-quantitative approach to assess histopathological changes and integrated the biomarker response in order to investigate organ-specific responses to BP-3 exposure. BP-3 has induced high histopathological index associated with circulatory disturbances, as well as with regressive and immunological changes in gills, whereas the hepatic histopathological index was associated with circulatory disturbances. Moreover, lower BP-3 concentrations were mostly associated with changes in gills, whereas higher BP-3 concentration was mostly linked to hepatic changes. In conclusion, acute exposure to BP-3 at environmentally relevant concentrations had stronger impact on gills than on the liver of P. reticulata, which confirmed organ-specific responses to UV filters.

Role of extracellular polymeric substances in leaching and bioconcentration of benzophenone-3 from microplastic fragments

Jerry Collince Achar, Joorim Na, Hyungjoon Im, Jinho JungPMID: 33887569 DOI: 10.1016/j.jhazmat.2021.125832

Abstract

Adverse effects of microplastics (MPs) are exacerbated by plastic additives such as benzophenone-3 (BP-3). The aim of the present study was to evaluate the role of extracellular polymeric substances (EPS) of Chlorella vulgaris in leaching BP-3 additive (3.0 ± 0.2% wt/wt) from polyethylene MP fragments (99.8 ± 4.1 µm) and subsequent bioconcentration in Daphnia magna. BP-3 leaching in M4 medium was higher at pH 8 than at pH 6, because of the higher solubility of BP-3 (pK=7.07) at pH 8. However, EPS reduced BP-3 leaching in M4 medium, possibly because of repulsive interactions between the negatively charged EPS and anionic BP-3. Thus, BP-3 leaching was greater at lower pH (6 >8) and EPS concentration (20 >50 mg L

as total organic carbon), which was well related to BP-3 sorption capacity of EPS. Although BP-3 uptake in D. magna was decreased at pH 8 by increasing EPS concentration, the bioconcentration of BP-3 in D. magna was increased, possibly because of reduced BP-3 elimination. These findings suggest the important role of EPS in the bioconcentration of anionic plastic additives, which should be further evaluated to understand the underlying toxicokinetic mechanisms.

Effects of Low Concentration Benzophenone-3 Exposure on the Sex Ratio and Offspring Development of Zebrafish (Danio rerio)

Mengyi Xu, Danyang Zheng, Shengzhao GongPMID: 33710386 DOI: 10.1007/s00128-021-03166-y

Abstract

Benzophenone-3 (BP-3) is an important ultraviolet (UV)-screening agent using in cosmetics, however, the associated environmental pollution and the toxicity to organisms, particularly aquatic organisms, cannot be neglected. In this study, the potential risks posed to zebrafish when exposed to environmental residual concentrations of BP-3 were evaluated. Zebrafish embryos (F0) were exposed to 0, 0.056, 2.3, and 38 μg/L BP-3 until 42 days' post-fertilization (dpf). The effects of BP-3 on the sex ratio and gene expression of F0 zebrafish were investigated. In the F1 embryos, cumulative hatching rate, body length, and heartbeats were observed. The result showed that F0 and F1 exposure to concentrations of 0.056 and 38 μg/L BP-3 elicited stronger toxicity at 96 hpf than single generation exposures. Overall, our results provide a new understanding on the effects of low BP-3 concentration chronic exposure on sex ratio and offspring developmental toxicity of the F0 zebrafish.National scale down-the-drain environmental risk assessment of oxybenzone in the United States

Emily E Burns, Susan A Csiszar, Kyle S Roush, Iain A DaviesPMID: 33913597 DOI: 10.1002/ieam.4430

Abstract

Organic ultraviolet (UV) filters are used in cosmetic and personal care products (CPCPs) and over-the-counter (OTC) sunscreens, due to their ability to absorb solar radiation. When OTC and CPCP ingredients are washed down the drain, they can then enter freshwaters that receive wastewater treatment plant effluents. This paper presents a freshwater environmental safety assessment of a key UV filter, oxybenzone, used in OTC sunscreens and CPCPs in the United States. Exposure was characterized using iSTREEM, a spatially resolved aquatic exposure model developed for chemicals disposed of down the drain. iSTREEM

provides a comprehensive exposure assessment of oxybenzone concentrations in United States receiving waters through predicted environmental concentration (PEC) distributions representative of conditions across the region. A review of available hazard data was used to derive a predicted no-effect concentration (PNEC) using aquatic toxicity data and assessment factors. A safety assessment was conducted by comparing the PEC distribution with the PNEC. The results indicate that oxybenzone is of low concern and there is a significant margin of safety as the 90th percentile PEC is two orders of magnitude below the PNEC. These results are instrumental in demonstrating the environmental safety of key organic UV filters in the U.S. freshwater environment and will help prioritize future work. Integr Environ Assess Manag 2021;17:951-960. © 2021 Personal Care Products Council. Integrated Environmental Assessment and Management published by Wiley Periodicals LLC on behalf of Society of Environmental Toxicology & Chemistry (SETAC).

A Novel Approach to Derive the Predicted No-Effect Concentration (PNEC) of Benzophenone-3 (BP-3) Using the Species Sensitivity Distribution (SSD) Method: Suggestion of a New PNEC Value for BP-3

Jae-Woong Jung, Jae Soon Kang, Jinsoo Choi, June-Woo ParkPMID: 33807469 DOI: 10.3390/ijerph18073650